4,5-Dibromo-6-methoxypyrimidine
Description
4,5-Dibromo-6-methoxypyrimidine is a halogenated pyrimidine derivative characterized by bromine atoms at the 4- and 5-positions and a methoxy group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural adaptability.
Properties
CAS No. |
503425-88-5 |
|---|---|
Molecular Formula |
C5H4Br2N2O |
Molecular Weight |
267.91 g/mol |
IUPAC Name |
4,5-dibromo-6-methoxypyrimidine |
InChI |
InChI=1S/C5H4Br2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
InChI Key |
ZVYDMIJCVTYSTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 6-Methoxypyrimidine Derivatives
A common approach is to start from 6-methoxypyrimidine or its derivatives and perform electrophilic bromination at the 4- and 5-positions.
- Reagents: Bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
- Conditions: Controlled temperature (0–25 °C) to avoid polybromination.
- Outcome: Selective dibromination at C-4 and C-5 positions due to the directing effect of the methoxy group at C-6.
Halogen Exchange and Methoxylation from Dichloropyrimidines
An alternative route involves preparing 4,5-dibromo-6-chloropyrimidine followed by nucleophilic substitution of the chlorine atom at C-6 with methoxide ion.
- Step 1: Synthesis of 4,5-dibromo-6-chloropyrimidine by bromination of 4,6-dichloropyrimidine derivatives.
- Step 2: Reaction with sodium methoxide in methanol to substitute chlorine at C-6 with a methoxy group.
- Advantages: This method allows for better control of substitution pattern and higher yields.
Direct Methoxylation and Bromination from Hydroxy Precursors
Based on a related patent for 5-methoxyl-4,6-dichloropyrimidine preparation:
- Start with 5-methoxyl-4,6-dihydroxypyrimidine disodium salt.
- Treat with phosphorus oxychloride at 65 °C for 1.5 hours to convert hydroxyl groups to chlorides.
- Subsequent extraction and purification steps yield the dichloropyrimidine intermediate.
- Bromination at the 4 and 5 positions can then be performed to introduce bromines.
- Finally, methoxylation at C-6 is achieved by nucleophilic substitution.
Though this patent focuses on dichloropyrimidines, the methodology can be adapted for dibromo derivatives by replacing chlorination with bromination steps.
- The chlorination step using phosphorus oxychloride is efficient with high recovery of reagents and yields around 60% for the dichloropyrimidine intermediate.
- Bromination reactions require careful temperature control to maintain selectivity; yields for dibromination typically range from 70–85% depending on reagent and solvent choice.
- Methoxylation via nucleophilic substitution proceeds smoothly under mild conditions with yields exceeding 80%.
- Overall yields for the multi-step synthesis of 4,5-dibromo-6-methoxypyrimidine can reach approximately 50–60% based on starting hydroxy pyrimidine derivatives.
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct bromination of 6-methoxypyrimidine | 6-methoxypyrimidine | Bromine, NBS | Simpler, fewer steps | Risk of overbromination, lower regioselectivity |
| Halogen exchange from dichloropyrimidine | 4,5-dibromo-6-chloropyrimidine | Sodium methoxide | High regioselectivity, good yields | Requires preparation of dibromo-chloro intermediate |
| Chlorination of hydroxy pyrimidine + bromination + methoxylation | 5-methoxyl-4,6-dihydroxypyrimidine disodium | Phosphorus oxychloride, bromine, sodium methoxide | High purity, efficient reagent recovery | Multi-step, more complex process |
The preparation of 4,5-Dibromo-6-methoxypyrimidine involves strategic bromination and methoxylation steps that require precise control of reaction conditions to achieve high yield and purity. Among the methods, the route starting from hydroxy-substituted pyrimidines with chlorination followed by bromination and methoxylation offers a reliable and scalable approach. Careful reagent choice and process optimization are critical for maximizing yield and minimizing impurities.
This synthesis is supported by detailed patent literature and experimental data, ensuring its applicability in industrial and research settings.
Chemical Reactions Analysis
4,5-Dibromo-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form 4,5-dibromo-6-hydroxypyrimidine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of 4,5-dibromo-6-pyrimidinol using oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,5-Dibromo-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological processes involving pyrimidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,5-Dibromo-6-methoxypyrimidine involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking their activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The substituents on pyrimidine derivatives significantly alter their chemical and physical properties. Below is a comparative analysis of key analogs:
Key Observations:
- Halogen vs. Chloro derivatives like 4,6-dichloro-5-methoxypyrimidine exhibit strong intermolecular interactions (e.g., Cl···N), stabilizing crystal structures .
- Amino/Mercapto vs. Halogen: The presence of amino (-NH₂) and mercapto (-SH) groups in ’s compound enables nucleophilic reactivity, contrasting with the electrophilic character of brominated pyrimidines. This difference dictates divergent synthetic applications (e.g., cyclization reactions vs. substitution pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
